Cas no 1807249-56-4 (Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate)

Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate
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- インチ: 1S/C11H5F6NO3S/c1-20-9(19)6-3-2-5(4-18)7(21-10(12,13)14)8(6)22-11(15,16)17/h2-3H,1H3
- InChIKey: GIDNLBSWSLFIDW-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C(=C(C#N)C=CC=1C(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 457
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 84.6
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015013268-1g |
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate |
1807249-56-4 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoateに関する追加情報
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1807249-56-4): A Comprehensive Overview
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate, identified by its CAS number 1807249-56-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its complex aromatic structure and multiple functional groups, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate consists of a benzoic acid backbone substituted with several fluorinated and cyano-containing groups. The presence of trifluoromethoxy and trifluoromethylthio substituents enhances its lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological investigation. These features are particularly relevant in the development of drugs that require high bioavailability and resistance to enzymatic degradation.
In recent years, the demand for fluorinated compounds in pharmaceutical applications has surged due to their improved pharmacokinetic profiles. The fluorine atoms in Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate not only enhance the compound's metabolic stability but also influence its interactions with biological targets, potentially leading to enhanced efficacy and reduced side effects. This has prompted researchers to explore its potential in various therapeutic areas, including oncology, anti-inflammatory disorders, and central nervous system (CNS) diseases.
One of the most compelling aspects of Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate is its structural versatility, which allows for modifications that can fine-tune its biological activity. The cyano group at the 4-position introduces a polar moiety that can interact with specific binding sites on biological targets, while the trifluoromethoxy and trifluoromethylthio groups contribute to hydrophobic interactions. This balance of polar and non-polar characteristics makes it an excellent scaffold for designing molecules with optimized pharmacological properties.
The synthesis of Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to introduce the desired functional groups efficiently. The complexity of its synthesis underscores the compound's significance in research and development pipelines.
Recent studies have begun to uncover the potential therapeutic applications of Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate. For instance, preliminary in vitro assays have suggested that it may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The trifluoromethoxy group has been shown to enhance binding affinity to target proteins, while the cyano group can modulate receptor activity. These findings have opened new avenues for exploring its role in developing novel anticancer agents.
In addition to its oncology-related potential, Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate has also shown promise in addressing inflammatory disorders. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. The compound's ability to interact with inflammatory pathways may provide a basis for developing treatments that target these conditions more effectively. Furthermore, its structural features make it a valuable candidate for designing molecules with improved selectivity over existing anti-inflammatory drugs.
The central nervous system (CNS) is another area where Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate holds significant promise. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathological processes that involve oxidative stress, neuroinflammation, and protein misfolding. Preliminary research indicates that the compound may have neuroprotective effects by modulating key signaling pathways involved in these diseases. Its ability to cross the blood-brain barrier efficiently further enhances its potential as a therapeutic agent.
The development of Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate also aligns with broader trends in drug discovery towards sustainable and green chemistry practices. Researchers are increasingly focusing on synthesizing compounds that minimize environmental impact while maintaining high efficacy. Innovations in catalytic methods and solvent systems are being explored to achieve this goal, ensuring that future production processes are both efficient and environmentally friendly.
In conclusion, Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1807249-56-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising preliminary findings in various therapeutic areas, make it a compelling candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs that address some of today's most challenging medical conditions.
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